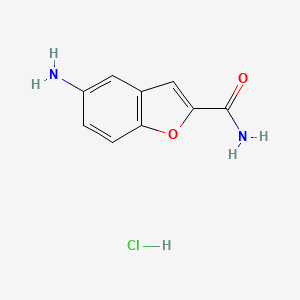

5-Amino-1-benzofuran-2-carboxamide hydrochloride

Overview

Description

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a chemical compound with the molecular formula C9H8N2O2·HCl and a molecular weight of 212.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 2-aminobenzofuran-1-carboxylic acid with an appropriate amine under acidic conditions.

Reduction Reaction: Another method involves the reduction of 5-nitro-1-benzofuran-2-carboxamide using reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzofuran-2-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms such as 5-amino-1-benzofuran-2-carboxylic acid.

Substitution Products: Substituted benzofurans with different functional groups.

Scientific Research Applications

Chemistry

5-Amino-1-benzofuran-2-carboxamide hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

- Oxidation: Can be oxidized to form derivatives with different functional groups.

- Reduction: Capable of being reduced to yield corresponding amines or other reduced forms.

- Substitution: Facilitates the introduction of different substituents onto the benzofuran ring.

Biology

The compound has been investigated for its biological activities, particularly:

- Anticancer Activity: Studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Amino-1-benzofuran-2-carboxamide HCl | A549 | 25 | |

| Benzofuran Derivative X | ME-180 | 30 | |

| Benzofuran Derivative Y | HT-29 | 35 |

Antimicrobial Activity

The compound has demonstrated effectiveness against multidrug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | >50 |

Case Study 1: Anticancer Mechanism

A study focused on the mechanism of action of this compound in cancer cells. The findings indicated that this compound modulates biochemical pathways associated with apoptosis, increasing pro-apoptotic factor expression while decreasing anti-apoptotic markers. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis and Evaluation of Derivatives

Another investigation synthesized a series of benzofuran derivatives, including this compound. The study highlighted how modifications in substituents significantly influenced anticancer activity, underscoring the importance of chemical structure in determining biological efficacy.

Mechanism of Action

The mechanism by which 5-Amino-1-benzofuran-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Amino-1-benzofuran-2-carboxamide hydrochloride is similar to other benzofuran derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

2-Aminobenzofuran-1-carboxylic acid

5-Nitro-1-benzofuran-2-carboxamide

2,3-Dihydrobenzofuran-2-carboxamide

These compounds share the benzofuran core structure but differ in their functional groups and substituents, leading to different chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-Amino-1-benzofuran-2-carboxamide hydrochloride (CAS No. 1171762-91-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O2·HCl, with a molecular weight of 212.63 g/mol. The compound features a benzofuran core structure that is known for its pharmacological potential.

While the specific primary targets of this compound are not fully elucidated, benzofuran derivatives generally exhibit significant biological activities through various mechanisms:

- Anticancer Activity : Benzofuran derivatives have been implicated in the regulation of cell growth and apoptosis. They may interfere with cellular signaling pathways critical for cancer cell survival.

- Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial activity against various pathogens, including multidrug-resistant strains.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For instance, a study assessed the cytotoxic effects on A549 human lung adenocarcinoma cells. The compound demonstrated notable antiproliferative effects, with viability assays indicating reduced cell survival at higher concentrations .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Amino-1-benzofuran-2-carboxamide HCl | A549 | 25 | |

| Benzofuran Derivative X | ME-180 | 30 | |

| Benzofuran Derivative Y | HT-29 | 35 |

Antimicrobial Activity

The compound has shown promising results against multidrug-resistant strains of bacteria. In vitro studies revealed that it effectively inhibited the growth of Staphylococcus aureus strains resistant to linezolid and tedizolid. This highlights its potential as a lead compound for developing new antimicrobial agents targeting resistant pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | >50 |

Case Studies

A notable case study involved synthesizing and evaluating a series of benzofuran derivatives, including this compound. The study reported that modifications in substituents significantly influenced anticancer activity, emphasizing the importance of chemical structure in determining biological efficacy .

Another investigation focused on the compound's role in modulating biochemical pathways associated with apoptosis in cancer cells. The findings suggested that treatment with this compound led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic markers, providing insights into its mechanism of action .

Properties

IUPAC Name |

5-amino-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRGTYCCGIMOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171762-91-6 | |

| Record name | 5-Aminobenzofuran-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171762916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINOBENZOFURAN-2-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6GUU2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.